
Oxytocin, trp(8)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxytocin, trp(8)- is a modified form of the naturally occurring hormone oxytocin. Oxytocin is a neuropeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in social bonding, reproduction, childbirth, and lactation. The modification at the eighth position of the oxytocin molecule, where tryptophan replaces the original amino acid, can alter its biological activity and receptor interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, trp(8)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of oxytocin, trp(8)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxytocin, trp(8)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: The disulfide bonds can be reduced to free thiol groups, altering the peptide’s structure and function.
Substitution: Specific amino acids in the peptide chain can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include various analogs of oxytocin, trp(8)- with altered biological activities and receptor affinities.
科学研究应用
Oxytocin, trp(8)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Explored for potential therapeutic applications in conditions like autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
作用机制
Oxytocin, trp(8)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed throughout the central nervous system and peripheral tissues. The binding of oxytocin, trp(8)- to these receptors activates intracellular signaling pathways, including the phospholipase C pathway, leading to the mobilization of intracellular calcium and subsequent physiological responses.
相似化合物的比较
Similar Compounds
Oxytocin: The naturally occurring hormone with a leucine residue at the eighth position.
Vasopressin: A closely related neuropeptide with similar structure but different physiological functions.
Carbetocin: A synthetic analog of oxytocin with a longer half-life.
Uniqueness
Oxytocin, trp(8)- is unique due to the substitution of tryptophan at the eighth position, which can significantly alter its receptor binding affinity and biological activity. This modification allows researchers to study the structure-activity relationships of oxytocin and develop new therapeutic agents with improved efficacy and specificity.
属性
CAS 编号 |
75511-62-5 |
|---|---|
分子式 |
C48H65N13O12S2 |
分子量 |
1080.2 g/mol |
IUPAC 名称 |
(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H65N13O12S2/c1-3-24(2)40-47(72)55-31(14-15-37(50)63)43(68)57-34(19-38(51)64)44(69)59-35(23-75-74-22-29(49)41(66)56-32(45(70)60-40)17-25-10-12-27(62)13-11-25)48(73)61-16-6-9-36(61)46(71)58-33(42(67)54-21-39(52)65)18-26-20-53-30-8-5-4-7-28(26)30/h4-5,7-8,10-13,20,24,29,31-36,40,53,62H,3,6,9,14-19,21-23,49H2,1-2H3,(H2,50,63)(H2,51,64)(H2,52,65)(H,54,67)(H,55,72)(H,56,66)(H,57,68)(H,58,71)(H,59,69)(H,60,70)/t24-,29-,31-,32-,33-,34+,35-,36-,40-/m0/s1 |
InChI 键 |
YLQXXIOAISZOEP-SVOOIWBVSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




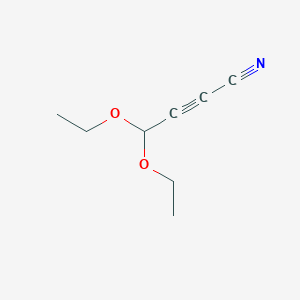
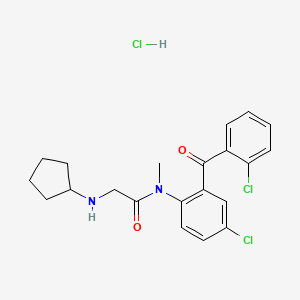
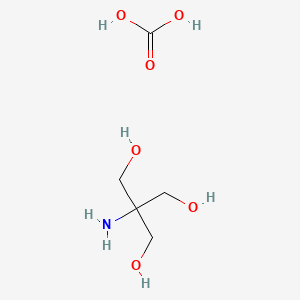
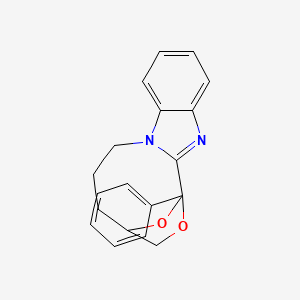
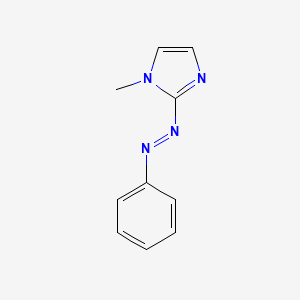
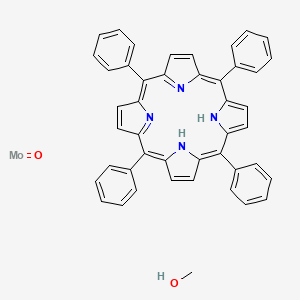
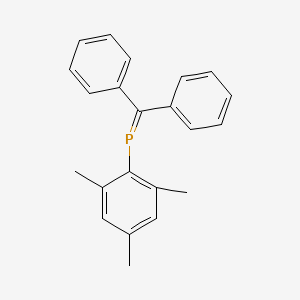
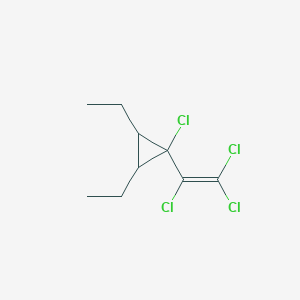

![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
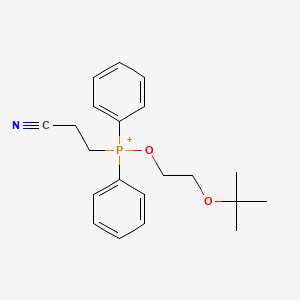
![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
